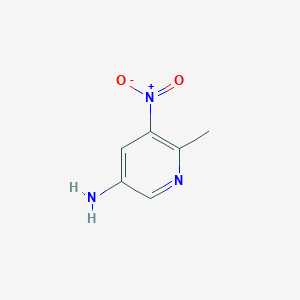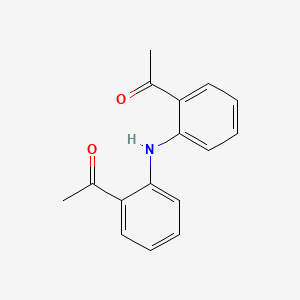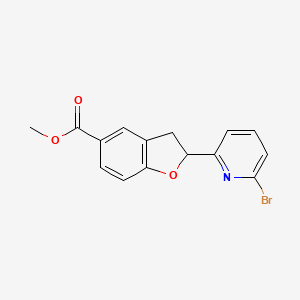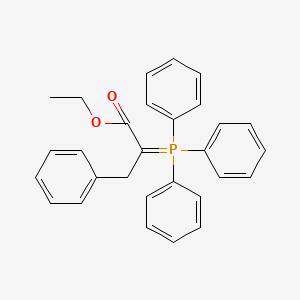
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate: is an organic compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated under reflux conditions, usually at temperatures between 75-80°C, for about 24 hours. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction, which is essential for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound can be used to study enzyme-catalyzed reactions involving phosphoranylidene intermediates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate involves the formation of a phosphoranylidene intermediate, which can undergo various transformations. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
- Ethyl 2-(triphenylphosphoranylidene)propanoate
- Ethyl 2-(triphenylphosphoranylidene)acetate
- Ethyl 2-(triphenylphosphoranylidene)butanoate
Uniqueness: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of a phenyl group, which enhances its reactivity and provides additional steric and electronic effects. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups .
Propriétés
Formule moléculaire |
C29H27O2P |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
ethyl 3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H27O2P/c1-2-31-29(30)28(23-24-15-7-3-8-16-24)32(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22H,2,23H2,1H3 |
Clé InChI |
GXHGRZOWBIICNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


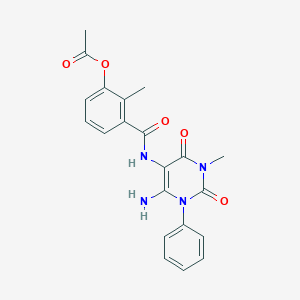



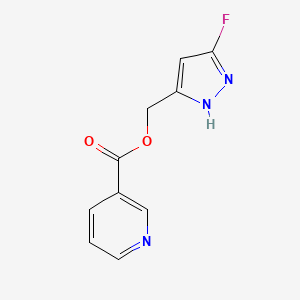

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

